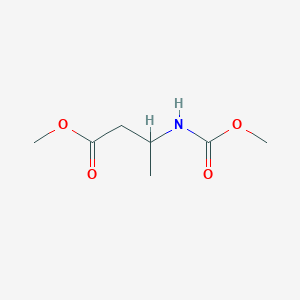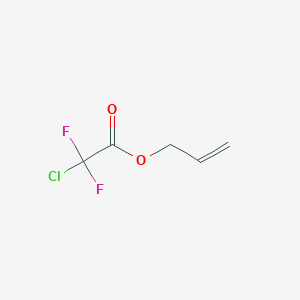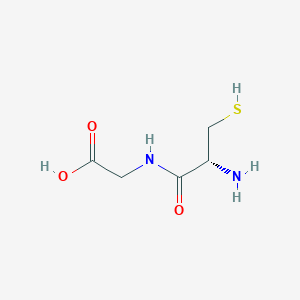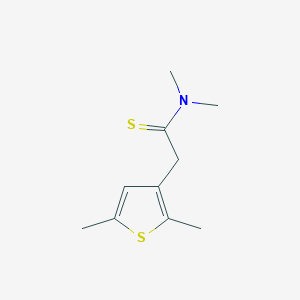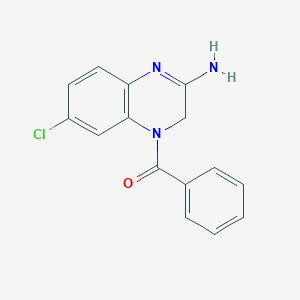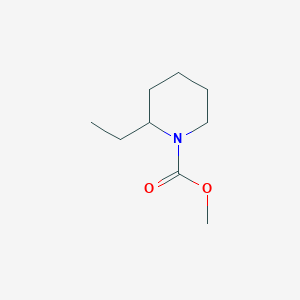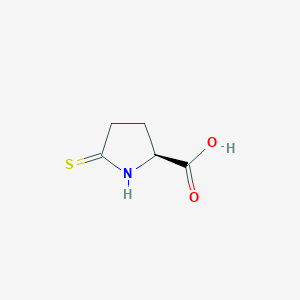
5-Thioxo-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thioxo-L-proline is a heterocyclic organic compound with the chemical formula C5H7NO2S. It is also known as 2-imino-4-thioxo-5-pyrrolidinecarboxylic acid or TPro. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 5-Thioxo-L-proline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It may also act by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
5-Thioxo-L-proline has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Thioxo-L-proline in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of using 5-Thioxo-L-proline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 5-Thioxo-L-proline. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anti-cancer drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 5-Thioxo-L-proline can be achieved through different methods, including the reaction of L-proline with Lawesson's reagent, sulfur and phosphorus, and the reaction of L-proline with thiosemicarbazide followed by oxidation. The reaction of L-proline with Lawesson's reagent is the most common method used for the synthesis of 5-Thioxo-L-proline.
Applications De Recherche Scientifique
5-Thioxo-L-proline has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
120610-89-1 |
|---|---|
Nom du produit |
5-Thioxo-L-proline |
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
Clé InChI |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
SMILES isomérique |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
SMILES canonique |
C1CC(=S)NC1C(=O)O |
Synonymes |
Proline, 5-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



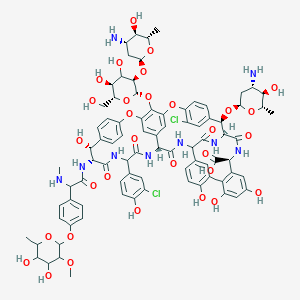
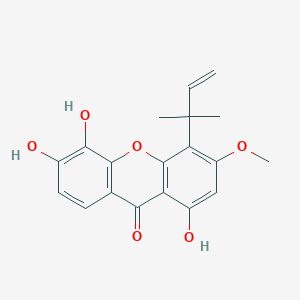
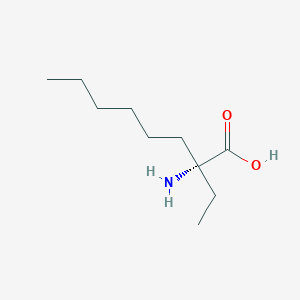
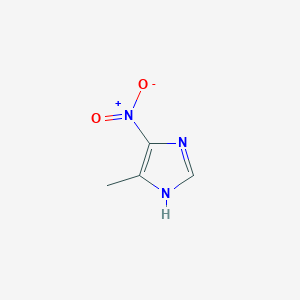
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
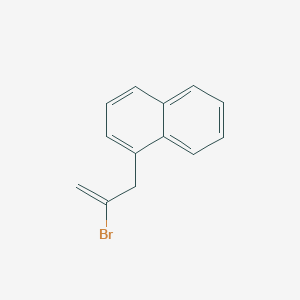
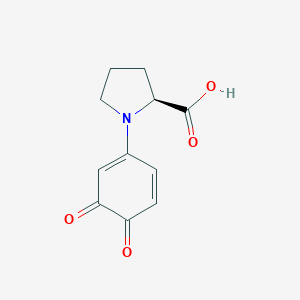
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
